TERT-BUTYL 4'-BROMOMETHYL-3'-FLUORO-BIPHENYL-2-CARBOXYLATE
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Overview
Description
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester is a chemical compound with the molecular formula C18H18BrFO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a bromomethyl group at the 4’ position, a fluorine atom at the 3’ position, and a t-butyl ester group at the 2-carboxylic acid position. It is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 3’ position.
Esterification: The formation of the t-butyl ester group at the 2-carboxylic acid position.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromomethyl group.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The t-butyl ester group provides stability and influences the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4’-Bromomethyl-3’-chlorobiphenyl-2-carboxylic acid t-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromomethyl-3’-methoxybiphenyl-2-carboxylic acid t-butyl ester: Contains a methoxy group instead of fluorine.
4’-Bromomethyl-3’-nitrobiphenyl-2-carboxylic acid t-butyl ester: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents .
Properties
Molecular Formula |
C18H18BrFO2 |
---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
tert-butyl 2-[4-(bromomethyl)-3-fluorophenyl]benzoate |
InChI |
InChI=1S/C18H18BrFO2/c1-18(2,3)22-17(21)15-7-5-4-6-14(15)12-8-9-13(11-19)16(20)10-12/h4-10H,11H2,1-3H3 |
InChI Key |
BRXOZPDZIZAZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)CBr)F |
Origin of Product |
United States |
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